REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([N:11]([CH2:13][CH2:14][OH:15])[CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)C.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]([CH2:13][CH2:14][OH:15])[CH3:12])=[CH:3][C:2]=1[CH3:1]
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Name
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|
Quantity
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0.7 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1[N+](=O)[O-])N(C)CCO
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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0.05 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was agitated under a hydrogen atmosphere at ambient temperature for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Palladium on carbon was removed by filtration with Celite
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Reaction Time |
4 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C=C(C=C1)N(C)CCO)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |